(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
3-[(2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c23-11-13-10-17-18(15-8-4-5-9-16(15)26(17)12-13)19-20(22(28)25-21(19)27)24-14-6-2-1-3-7-14/h1-9,13H,10-12,23H2,(H2,24,25,27,28)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGDMSXJUNSZGP-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469446 | |
| Record name | (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950751-58-3 | |
| Record name | (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, such as a substituted aniline, the pyrrole ring can be formed through a Paal-Knorr synthesis.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reactions: The pyrrole and indole units are then coupled using a series of condensation reactions, often facilitated by catalysts such as palladium or copper.
Final Assembly: The aminomethyl group is introduced through reductive amination, and the final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using high-efficiency catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and indole rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
The biological activity of (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione is attributed to its ability to interact with various molecular targets in biological systems. Potential mechanisms of action include:
Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes.
Receptor Modulation : It could function as an agonist or antagonist at certain receptors, influencing their activity.
Pathway Interference : The compound may disrupt critical signaling pathways involved in disease processes.
Medicinal Applications
Research indicates that this compound may have applications in treating various diseases due to its biological activity. Some key areas of interest include:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting cancer cell proliferation through enzyme inhibition and receptor modulation.
- Neuroprotective Effects : There is potential for neuroprotective applications, possibly through modulation of neuroinflammatory pathways.
- Antimicrobial Properties : The compound has been explored for its antimicrobial effects against certain bacterial strains, indicating a role in infectious disease management.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in vitro, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of the compound in models of neurodegenerative diseases demonstrated its ability to reduce oxidative stress markers and improve neuronal survival rates.
Case Study 3: Antimicrobial Efficacy
In vitro testing revealed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections.
Mechanism of Action
The mechanism of action of ®-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Receptor Modulation: Binding to receptors and altering their activity, either as an agonist or antagonist.
Pathway Interference: Disrupting key biological pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrroloindole Derivatives
Pyrroloindole-based compounds are widely studied for their anticancer and neuroprotective properties. For example:
- Compound A: A pyrroloindole analog lacking the phenylamino group but with a sulfonamide substituent. It exhibits IC₅₀ values of 0.8–2.1 µM against breast cancer cell lines, attributed to topoisomerase I inhibition .
- However, quantitative potency data are unavailable in the provided evidence.
Pyrrole-2,5-dione Derivatives
Pyrrole-2,5-diones are known for their electrophilic reactivity, enabling covalent interactions with cysteine residues in proteins:
- Compound B : A pyrrole-2,5-dione derivative with a trifluoromethyl group. It demonstrates irreversible inhibition of KRASG12C (IC₅₀ = 12 nM) by targeting the mutant cysteine residue .
- (R)-Target Compound: The fused pyrroloindole system may reduce off-target effects compared to Compound B, as bulkier substituents could limit accessibility to non-target proteins.
Ferroptosis-Inducing Agents
Ferroptosis inducers (FINs) often target redox homeostasis. The (R)-target compound shares structural motifs with FINs like erastin and RSL3:
- Erastin : Inhibits system xc⁻, depleting glutathione (EC₅₀ = 1.2 µM in OSCC cells) .
- RSL3 : Covalently inhibits GPX4 (EC₅₀ = 0.03 µM) .
- (R)-Target Compound: While its mechanism is unconfirmed, the phenylamino group may facilitate redox cycling or GPX4 binding. Notably, OSCC cells show heightened sensitivity to FINs compared to normal cells, suggesting a therapeutic window for such compounds .
Biological Activity
The compound (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione (CAS No. 950751-58-3) is a complex organic molecule characterized by its unique structural features that incorporate elements of pyrrole, indole, and phenylamine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are crucial for developing new therapeutic agents.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O2 |
| Molar Mass | 372.4198 g/mol |
| Storage Conditions | 2-8 °C |
The compound's structure includes multiple functional groups that may contribute to its biological activity, including an aminomethyl group and a phenylamino moiety.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, thereby inhibiting their function.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, modifying their activity.
- Pathway Interference : Disruption of key signaling pathways involved in disease processes may also be a mechanism through which this compound exerts its effects.
Pharmacological Profiles
Research indicates that derivatives of pyrrole and indole structures often exhibit a broad spectrum of pharmacological properties. Here are some notable activities associated with similar compounds:
- Antitumor Activity : Compounds featuring pyrrole and indole frameworks have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections, including HIV.
- Analgesic and Sedative Effects : Certain pyrrolo[3,4-c]pyridine derivatives exhibit analgesic properties, suggesting potential applications in pain management.
Anticancer Activity
A study investigating the anticancer properties of pyrrolo[3,4-c]pyridine derivatives found that compounds with specific substitutions exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 5 µM against human breast cancer cells (MCF-7) .
Antiviral Effects
Another research highlighted the anti-HIV activity of related compounds, where several derivatives were tested for their ability to inhibit HIV replication. One such compound achieved an EC50 of 1.65 µM, indicating potent antiviral activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings from SAR studies include:
- Substituents at the 4-position of the phenyl ring significantly influence the biological activity.
- The distance between the pyrrolopyridine scaffold and the phenyl ring affects receptor binding affinity and enzyme inhibition potency.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolo[1,2-a]indole and maleimide cores in this compound?
The synthesis of structurally related pyrroloindole derivatives often involves palladium-catalyzed allylic alkylation dearomatization or base-assisted cyclization. For example, palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates can form fused indole systems . Base-assisted cyclization, as demonstrated in the synthesis of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, employs reagents like ammonium acetate (pH-adjusted with acetic acid) to optimize ring closure . For the maleimide moiety, Paal-Knorr pyrrole synthesis with trifluoromethoxy-substituted anilines is a viable route .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Characterization should include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, diastereotopic protons in the dihydropyrroloindole system would show distinct splitting patterns .
- HRMS : To verify molecular weight (e.g., deviations < 2 ppm) and fragmentation pathways .
- Single-crystal X-ray diffraction : For absolute configuration determination. A mean C–C bond length of 0.002 Å and R factor < 0.04 ensure high precision, as seen in analogous crystallographic studies .
Q. What stability considerations are critical for handling this compound?
Stability is influenced by:
- Temperature : Store at –20°C to prevent decomposition, as recommended for bisindolylmaleimide analogs .
- pH sensitivity : Buffered solutions (e.g., ammonium acetate, pH 6.5) minimize hydrolysis of the maleimide ring .
- Light exposure : Protect from UV light due to the indole moiety’s photolability .
Advanced Research Questions
Q. How can catalytic asymmetric synthesis be applied to achieve the (R)-configuration at the aminomethyl center?
Chiral palladium catalysts or organocatalysts (e.g., Cinchona alkaloids) can induce enantioselectivity during allylic alkylation or reductive amination. For instance, palladium complexes with bulky phosphine ligands have achieved >90% ee in dearomatization reactions of β-naphthols . Kinetic resolution during cyclization may also enhance enantiomeric excess .
Q. What mechanistic insights explain contradictory reactivity trends in functionalizing the dihydropyrroloindole system?
Contradictions arise from competing pathways:
- Electrophilic substitution : The indole’s C9 position is electron-rich, favoring halogenation or nitration.
- Nucleophilic attack : The maleimide’s α,β-unsaturated carbonyl system is susceptible to Michael additions, but steric hindrance from the phenylamino group may suppress this .
DFT calculations or isotopic labeling (e.g., deuterated solvents) can clarify dominant mechanisms .
Q. How does the compound’s conformation impact its intermolecular interactions in crystallographic studies?
X-ray data for analogous compounds (e.g., 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile) reveal a puckered dihydropyrrolo ring (torsion angles: 15–25°) and planar maleimide moiety. These features influence packing efficiency and hydrogen-bonding networks (e.g., N–H···O interactions between maleimide and solvent) .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Protecting groups : Use trityl groups for amine protection, as demonstrated in (S)-5-(trityloxymethyl)-2-pyrrolidinone synthesis .
- Low-temperature quenching : Prevent maleimide ring opening by maintaining reactions below 0°C during acidic workups .
- Flow chemistry : Reduces decomposition of air-sensitive intermediates (e.g., nitroalkenes) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for target engagement?
Key modifications to probe include:
- Phenylamino substituents : Replace with electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity .
- Aminomethyl side chain : Introduce bulkier alkyl groups to modulate steric effects on receptor binding .
Biological assays (e.g., kinase inhibition, analogous to bisindolylmaleimides like GF 109203X) can validate SAR hypotheses .
Methodological Notes
- Contradiction Management : Conflicting reactivity data (e.g., electrophilic vs. nucleophilic pathways) should be resolved via controlled experiments (e.g., varying solvents, temperatures) .
- Data Reproducibility : Report detailed NMR parameters (e.g., coupling constants, integration ratios) and HRMS calibration standards to ensure cross-lab consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
